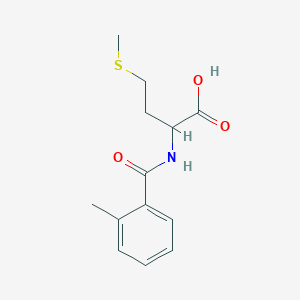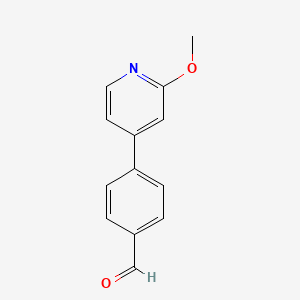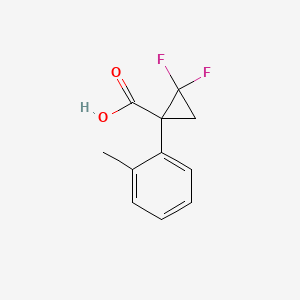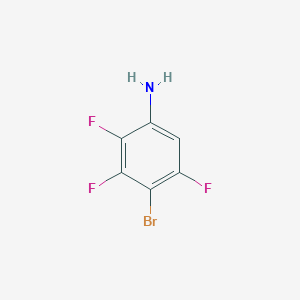
4-Bromo-2,3,5-trifluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3,5-trifluoroaniline: is an organic compound with the molecular formula C6H3BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5-trifluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of aniline derivatives. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective substitution of the hydrogen atoms with bromine and fluorine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The process may include steps such as nitration, reduction, and halogenation, followed by purification techniques like crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,3,5-trifluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-2,3,5-trifluoroaniline is used as a building block in organic synthesis. It is valuable for the preparation of more complex fluorinated aromatic compounds, which are important in materials science and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and selectivity.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and bioactivity.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,3,5-trifluoroaniline depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2,3,5,6-tetrafluoroaniline
- 2-Bromo-4,5,6-trifluoroaniline
- 4-Bromo-3-(trifluoromethyl)aniline
Comparison: 4-Bromo-2,3,5-trifluoroaniline is unique due to its specific substitution pattern on the benzene ring. Compared to other similar compounds, it offers distinct reactivity and properties, making it suitable for specific applications in synthesis and research. For example, the presence of three fluorine atoms and one bromine atom provides a balance of electronic effects that can influence its chemical behavior and interactions.
Propriétés
Formule moléculaire |
C6H3BrF3N |
|---|---|
Poids moléculaire |
225.99 g/mol |
Nom IUPAC |
4-bromo-2,3,5-trifluoroaniline |
InChI |
InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(11)5(9)6(4)10/h1H,11H2 |
Clé InChI |
OTKIRDUIIXKXEH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)Br)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


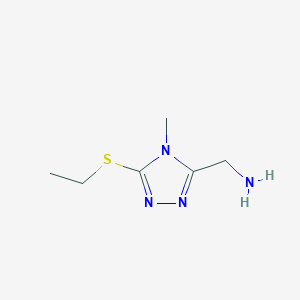
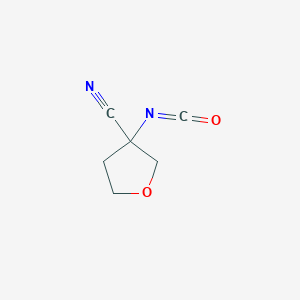
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
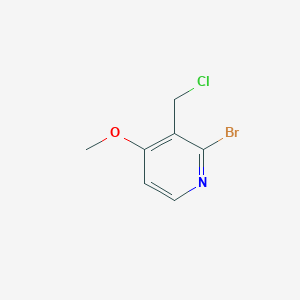
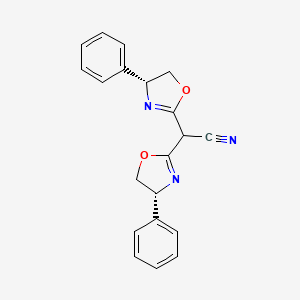
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
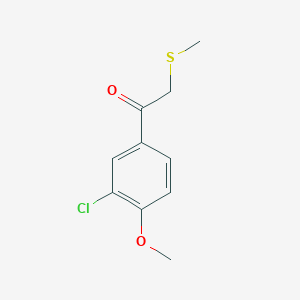
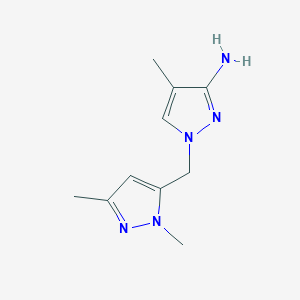
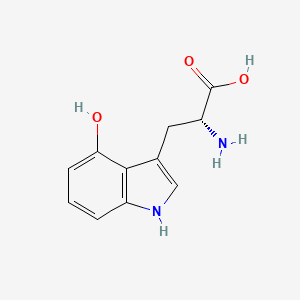
![3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)
